molecular formula C17H15Cl2N3O2 B11564812 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11564812
M. Wt: 364.2 g/mol
InChI Key: QBLMJVFWXZSYFX-AWQFTUOYSA-N
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Description

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a dichlorophenyl and dimethylphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,5-dimethylaniline. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is unique due to its specific combination of dichlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-10-6-7-11(2)15(8-10)21-16(23)17(24)22-20-9-12-13(18)4-3-5-14(12)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

QBLMJVFWXZSYFX-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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